2-ethoxy-4-[(E)-(2-{[(furan-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate (non-preferred name)
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Overview
Description
2-ethoxy-4-[(E)-(2-{[(furan-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including an ethoxy group, a furan ring, and a chlorobenzoate moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-[(E)-(2-{[(furan-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate typically involves a multi-step process. One common method includes the condensation of 2-ethoxy-4-formylphenyl 2-chlorobenzoate with furan-2-ylcarbonyl hydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and advanced purification systems. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4-[(E)-(2-{[(furan-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted benzoates.
Scientific Research Applications
2-ethoxy-4-[(E)-(2-{[(furan-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-[(E)-(2-{[(furan-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, influencing various biochemical processes. Additionally, its furan ring and chlorobenzoate group contribute to its reactivity and ability to modulate enzyme activities and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-4-[(E)-(2-{[(4-methoxyphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate
- 2-ethoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate
Uniqueness
2-ethoxy-4-[(E)-(2-{[(furan-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate is unique due to its combination of functional groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20ClN3O6 |
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Molecular Weight |
469.9 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H20ClN3O6/c1-2-31-20-12-15(9-10-18(20)33-23(30)16-6-3-4-7-17(16)24)13-26-27-21(28)14-25-22(29)19-8-5-11-32-19/h3-13H,2,14H2,1H3,(H,25,29)(H,27,28)/b26-13+ |
InChI Key |
DHQIKIKLQHWNRT-LGJNPRDNSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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